molecular formula C25H24INO4S2 B11661953 (5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11661953
M. Wt: 593.5 g/mol
InChI Key: UUVBGQMBPQALTG-JWGURIENSA-N
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Description

The compound “(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone.

    Functionalization: Introduction of the iodo, methoxy, and phenoxy groups can be accomplished through various substitution reactions.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis while ensuring the purity and yield of the compound. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The double bonds and the thioxo group can be reduced under appropriate conditions.

    Substitution: The iodo and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinone derivatives have been studied for their ability to modulate various biological pathways, making them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds may include other thiazolidinone derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C25H24INO4S2

Molecular Weight

593.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24INO4S2/c1-4-8-18-9-6-7-10-20(18)30-12-13-31-23-19(26)14-17(15-21(23)29-3)16-22-24(28)27(11-5-2)25(32)33-22/h4-7,9-10,14-16H,1-2,8,11-13H2,3H3/b22-16-

InChI Key

UUVBGQMBPQALTG-JWGURIENSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)I)OCCOC3=CC=CC=C3CC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)I)OCCOC3=CC=CC=C3CC=C

Origin of Product

United States

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